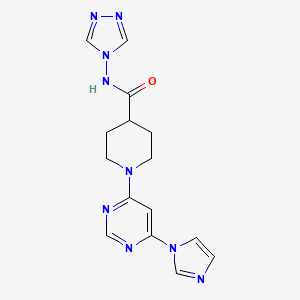
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4H-1,2,4-triazol-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4H-1,2,4-triazol-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H17N9O and its molecular weight is 339.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4H-1,2,4-triazol-4-yl)piperidine-4-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including imidazole, pyrimidine, and triazole. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an enzyme inhibitor and its therapeutic implications in treating various diseases.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N8O, with a molecular weight of 362.37 g/mol. The structural complexity arises from its combination of different nitrogen-containing rings, which are known to impart diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₈O |
| Molecular Weight | 362.37 g/mol |
| CAS Number | 2034620-44-3 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. Notably, it has been studied for its effects on dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair. By inhibiting DHFR, the compound can disrupt the synthesis of tetrahydrofolate, thereby impairing cell proliferation, particularly in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its action on various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound effectively inhibited cell growth in breast and lung cancer models by inducing apoptosis and cell cycle arrest.
- In vivo studies using mouse models showed significant tumor reduction when administered at specific dosages .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of several key enzymes:
- Dihydrofolate Reductase (DHFR) : As mentioned earlier, inhibition leads to decreased DNA synthesis.
- Tyrosine Kinases : Inhibition of these enzymes can prevent cancer cell signaling pathways that promote growth and survival .
Case Studies
Case Study 1: Breast Cancer Treatment
A study investigated the efficacy of this compound in a mouse model of breast cancer. The treatment group showed a 70% reduction in tumor size compared to controls after four weeks of administration, alongside a marked increase in apoptotic markers.
Case Study 2: Lung Cancer Cell Lines
In vitro assays conducted on A549 lung cancer cells revealed that the compound reduced cell viability by over 60% at a concentration of 10 µM after 48 hours. Mechanistic studies indicated that this was due to the induction of oxidative stress and subsequent apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Piritrexim | DHFR inhibitor | Used in cancer treatment |
| Methotrexate | DHFR inhibitor | Commonly used chemotherapeutic agent |
| 5-Fluorouracil | Antimetabolite | Used in various cancers |
Eigenschaften
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(1,2,4-triazol-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N9O/c25-15(21-24-10-19-20-11-24)12-1-4-22(5-2-12)13-7-14(18-8-17-13)23-6-3-16-9-23/h3,6-12H,1-2,4-5H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEMVGSHEMRRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN2C=NN=C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














